

Introduction: The Strategic Importance of Functionalized Arylboronic Acids

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Compound of Interest

Compound Name: (2-(Ethoxycarbonyl)-5-fluorophenyl)boronic acid

Cat. No.: B1421657

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In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids stand as indispensable tools for the construction of complex molecular architectures. Their prominence is largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so revolutionary for carbon-carbon bond formation that it was recognized with the 2010 Nobel Prize in Chemistry.^[1] Among the vast array of available arylboronic acids, those bearing multiple functional groups offer a higher degree of strategic value, enabling chemists to build molecular complexity with precision and efficiency.

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (CAS No. 874219-60-0) is a prime example of such a strategic building block.^[2] Its structure incorporates three key features: the reactive boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a fluorine atom. This unique combination makes it a highly versatile reagent in drug discovery and material science. The fluorine atom can enhance metabolic stability and bioavailability in pharmaceutical compounds, while the ester group provides a handle for further synthetic transformations.^{[2][3]}

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the structure, properties, safe handling, and synthetic applications of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, with a particular focus on its application in the Suzuki-Miyaura coupling reaction.

Molecular Structure and Physicochemical Properties

The utility of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid stems directly from its molecular structure. The ortho-fluorine atom influences the electronic properties and conformation of the phenyl ring, while the para-ethoxycarbonyl group provides a site for further chemical modification.

Caption: Chemical structure of (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

Property	Value	Reference
CAS Number	874219-60-0	[2][4][5]
Molecular Formula	C ₉ H ₁₀ BFO ₄	[2][4]
Molecular Weight	211.98 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	99 °C	[2]
IUPAC Name	[5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid	[4]
Purity	Typically ≥98%	[2]

Synthesis and Purification

Arylboronic acids are typically synthesized through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate ester, followed by acidic hydrolysis. For (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid, a common route would involve the formation of an aryl Grignard reagent from the corresponding bromo- or iodo-substituted ethyl 4-fluoro-3-halobenzoate.

A generalized synthetic approach involves the reaction of a Grignard reagent with diisopropylaminoborane, followed by acid hydrolysis to yield the desired boronic acid in good to excellent yields.^[6] Purification is often achieved through recrystallization from an appropriate solvent system to remove inorganic byproducts and unreacted starting materials.^[7] The purity of the boronic acid is critical for successful cross-coupling reactions, as impurities can deactivate the palladium catalyst.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed when working with (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. Boronic acids, in general, are classified as irritants and may pose health risks with prolonged or high-level exposure.^{[8][9]}

3.1 Personal Protective Equipment (PPE)

- Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
[\[10\]](#)
- Hand Protection: Chemical-resistant nitrile gloves should be worn to prevent skin contact.
[\[10\]](#)[\[11\]](#)
- Protective Clothing: A laboratory coat is essential to protect against spills.
[\[11\]](#)

3.2 Handling

- Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered solid to avoid inhalation.
[\[8\]](#)[\[10\]](#)[\[11\]](#)
- Avoid creating dust.
[\[12\]](#)
- Avoid contact with skin and eyes.
[\[9\]](#)[\[12\]](#)

3.3 Storage

- Store in a tightly sealed container in a dry, well-ventilated place.
[\[2\]](#)[\[12\]](#)
- The compound should be stored at room temperature.
[\[2\]](#)

3.4 Disposal

- Chemical waste should be treated as hazardous.[10]
- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]

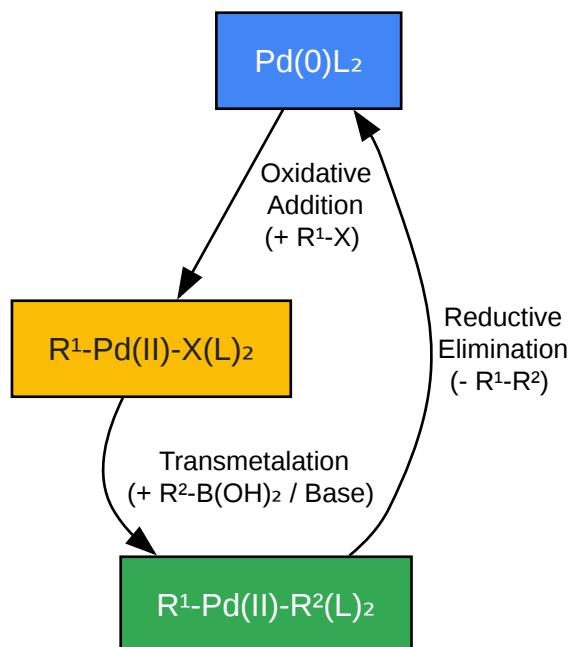
Application Spotlight: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), making it one of the most powerful methods for synthesizing biaryls, styrenes, and polyenes.[1][13]

4.1 The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R^1-X) to form a Pd(II) complex.[13][14]
- Transmetalation: The organic group from the boronic acid (R^2) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.[13][15]
- Reductive Elimination: The two organic fragments (R^1 and R^2) are coupled, forming the final product (R^1-R^2) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[13][14]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Model Suzuki-Miyaura Coupling

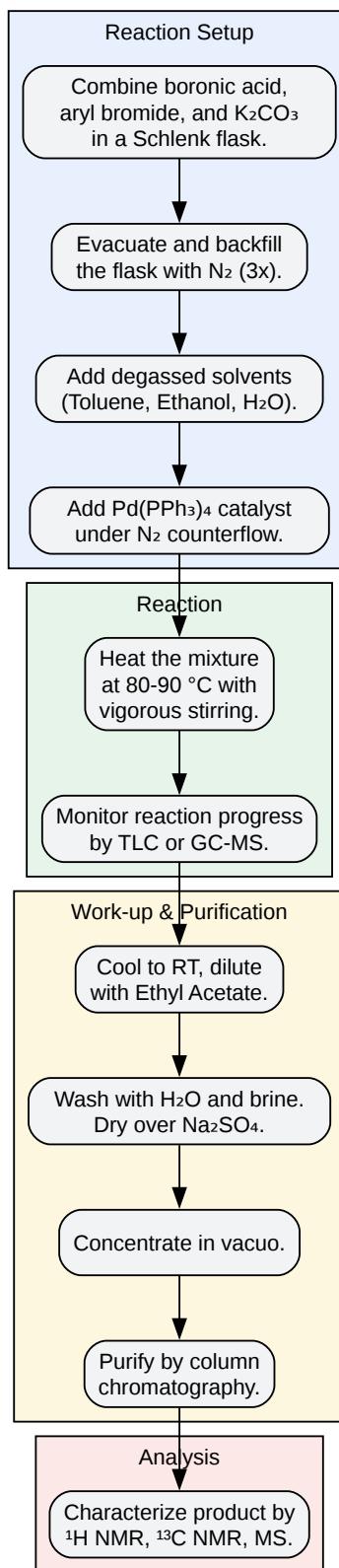
This section provides a representative, step-by-step methodology for using (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid in a cross-coupling reaction.

Objective: To synthesize Ethyl 4-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate by coupling (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid with 1-bromo-3-(trifluoromethyl)benzene.

5.1 Materials and Reagents

Reagent	CAS No.	Role
(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid	874219-60-0	Coupling Partner
1-Bromo-3-(trifluoromethyl)benzene	401-84-3	Coupling Partner
Pd(PPh ₃) ₄ (Tetrakis)	14221-01-3	Catalyst
Potassium Carbonate (K ₂ CO ₃)	584-08-7	Base
Toluene	108-88-3	Solvent
Ethanol	64-17-5	Solvent
Water	7732-18-5	Solvent

5.2 Experimental Workflow



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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

5.3 Step-by-Step Procedure

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid (1.0 equiv), 1-bromo-3-(trifluoromethyl)benzene (1.1 equiv), and potassium carbonate (2.0 equiv).[\[7\]](#)
- Inerting: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
- Solvent Addition: Add a degassed 4:1:1 mixture of Toluene:Ethanol:Water via syringe.
- Catalyst Addition: Add the palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv), to the flask under a positive flow of nitrogen.
- Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously overnight (12-16 hours).
- Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer successively with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biphenyl product.
- Characterization: Confirm the structure and purity of the isolated product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.[\[16\]](#)[\[17\]](#)

Broader Impact in Drug Discovery

The strategic incorporation of boronic acids into screening libraries and lead optimization programs has become a cornerstone of modern drug discovery.[\[18\]](#) The unique properties of

the boron atom allow these compounds to act as enzyme inhibitors or to form reversible covalent bonds with biological targets.[19][20]

The structural motifs accessible through reagents like (5-Ethoxycarbonyl-2-fluorophenyl)boronic acid are frequently found in pharmacologically active molecules. The presence of fluorine is a well-established strategy to block metabolic pathways and improve the pharmacokinetic profile of a drug candidate.[2][3] This makes the title compound particularly valuable for synthesizing novel therapeutics in areas such as oncology and inflammatory diseases, where targeted therapies are paramount.[2][3]

Conclusion

(5-Ethoxycarbonyl-2-fluorophenyl)boronic acid is a highly functionalized and versatile building block that empowers chemists in both academic and industrial settings. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. The presence of both a fluorine atom and an ethoxycarbonyl group provides distinct advantages for fine-tuning the properties of target molecules, making it an exceptionally valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for any scientist looking to leverage its full synthetic potential.

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